molecular formula C6H11NO3S B11481364 methyl [(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]carbamate

methyl [(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]carbamate

Cat. No.: B11481364
M. Wt: 177.22 g/mol
InChI Key: TZHLLUQOQFJKRD-UHNVWZDZSA-N
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Description

Methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate is an organic compound with the molecular formula C6H11NO3S It is a carbamate derivative, characterized by the presence of a hydroxyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate typically involves the reaction of a thiophenyl derivative with a carbamate precursor. One common method includes the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The thiophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of thiophenyl derivatives.

Scientific Research Applications

Methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate involves its interaction with specific molecular targets. The hydroxyl and thiophenyl groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The carbamate linkage can also undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives with hydroxyl and thiophenyl groups, such as:

  • Methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate
  • Ethyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate
  • Propyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate

Uniqueness

Methyl N-[(3S,4R)-4-hydroxytetrahydro-3-thiophenyl]carbamate is unique due to its specific stereochemistry and the presence of both hydroxyl and thiophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

methyl N-[(3S,4R)-4-hydroxythiolan-3-yl]carbamate

InChI

InChI=1S/C6H11NO3S/c1-10-6(9)7-4-2-11-3-5(4)8/h4-5,8H,2-3H2,1H3,(H,7,9)/t4-,5+/m1/s1

InChI Key

TZHLLUQOQFJKRD-UHNVWZDZSA-N

Isomeric SMILES

COC(=O)N[C@@H]1CSC[C@@H]1O

Canonical SMILES

COC(=O)NC1CSCC1O

Origin of Product

United States

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